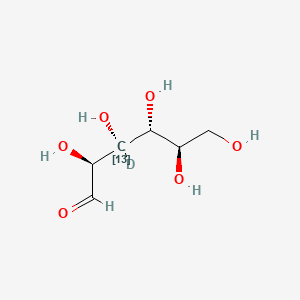

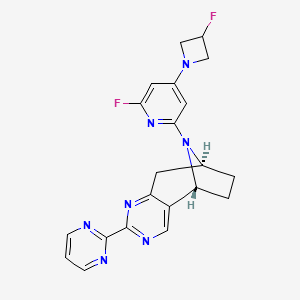

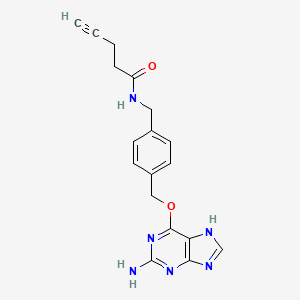

![molecular formula C20H35N3O13 B12391817 O-[N-acetyl-beta-D-glucosaminyl-(1->3)-N-acetyl-alpha-D-galactosaminyl]-L-threonine](/img/structure/B12391817.png)

O-[N-acetyl-beta-D-glucosaminyl-(1->3)-N-acetyl-alpha-D-galactosaminyl]-L-threonine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Acetylglucosamine (GlcNAc) is an amide derivative of the monosaccharide glucose. It is a significant component in various biological systems, including the bacterial cell wall, where it forms part of the peptidoglycan layer, and in the exoskeletons of arthropods like insects and crustaceans . It also plays a crucial role in the formation of hyaluronan when polymerized with glucuronic acid .

準備方法

Synthetic Routes and Reaction Conditions: N-Acetylglucosamine can be synthesized through various methods, including chemical, enzymatic, and biotransformation processes. One common chemical method involves the hydrolysis of chitin, a polymer of N-acetylglucosamine, using acids or enzymes . Enzymatic methods often use chitinases and glucosaminidases to break down chitin into N-acetylglucosamine . Biotransformation methods involve genetically modified microorganisms that convert glucose into N-acetylglucosamine .

Industrial Production Methods: Industrial production of N-acetylglucosamine typically involves the use of chitin as a substrate. Chitin is abundant in the exoskeletons of crustaceans and insects. The process includes the extraction of chitin, followed by its hydrolysis using either chemical or enzymatic methods to produce N-acetylglucosamine . Recent advancements have also explored the use of renewable biomass and genetically engineered microorganisms for more sustainable production .

化学反応の分析

Types of Reactions: N-Acetylglucosamine undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is O-GlcNAcylation, where N-acetylglucosamine is added to serine or threonine residues of proteins . This modification is reversible and plays a significant role in regulating protein function .

Common Reagents and Conditions: Common reagents used in the reactions involving N-acetylglucosamine include oxidizing agents like periodate for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Enzymes such as O-GlcNAc transferase and O-GlcNAcase are crucial for O-GlcNAcylation and de-O-GlcNAcylation reactions .

Major Products Formed: The major products formed from these reactions include various glycosylated proteins and oligosaccharides. For instance, O-GlcNAcylation results in the formation of O-GlcNAc-modified proteins, which are involved in numerous cellular processes .

科学的研究の応用

N-Acetylglucosamine has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex carbohydrates and glycoproteins . In biology, it is essential for studying glycosylation processes and protein modifications . In medicine, N-acetylglucosamine is explored for its potential in treating autoimmune diseases and as a dietary supplement for joint health . Industrially, it is used in the production of biopolymers and as a precursor for various biochemical compounds .

作用機序

N-Acetylglucosamine exerts its effects primarily through glycosylation, a process where it is added to proteins and lipids. This modification can alter the function, stability, and localization of proteins . The enzymes O-GlcNAc transferase and O-GlcNAcase regulate the addition and removal of N-acetylglucosamine, respectively . This dynamic modification is involved in various cellular processes, including signal transduction, transcription, and stress responses .

類似化合物との比較

N-Acetylglucosamine is similar to other monosaccharides like glucose, N-acetylgalactosamine, and mannose. it is unique in its ability to form chitin and its role in O-GlcNAcylation . While glucose is primarily involved in energy metabolism, N-acetylglucosamine is more involved in structural and regulatory functions . N-acetylgalactosamine and mannose also participate in glycosylation but have different structural roles and biological functions .

List of Similar Compounds:- Glucose

- N-Acetylgalactosamine

- Mannose

N-Acetylglucosamine stands out due to its involvement in forming chitin and its regulatory role in protein function through O-GlcNAcylation .

特性

分子式 |

C20H35N3O13 |

|---|---|

分子量 |

525.5 g/mol |

IUPAC名 |

(2S,3R)-3-[(2S,3R,4R,5R,6R)-3-acetamido-4-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-aminobutanoic acid |

InChI |

InChI=1S/C20H35N3O13/c1-6(11(21)18(31)32)33-20-13(23-8(3)27)17(15(29)10(5-25)35-20)36-19-12(22-7(2)26)16(30)14(28)9(4-24)34-19/h6,9-17,19-20,24-25,28-30H,4-5,21H2,1-3H3,(H,22,26)(H,23,27)(H,31,32)/t6-,9-,10-,11+,12-,13-,14-,15+,16-,17-,19+,20+/m1/s1 |

InChIキー |

BMSPZGKRTLZXAV-NOKREWQBSA-N |

異性体SMILES |

C[C@H]([C@@H](C(=O)O)N)O[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)NC(=O)C |

正規SMILES |

CC(C(C(=O)O)N)OC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)NC(=O)C)NC(=O)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

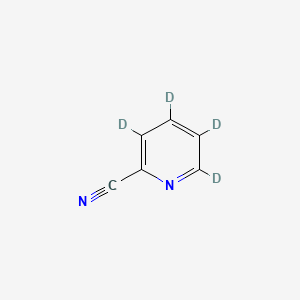

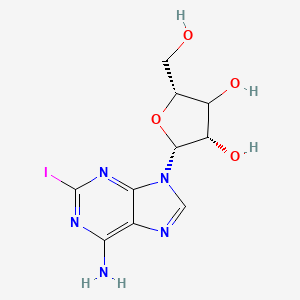

![[(2R,3R,5R)-5-(5-amino-4-carbamoylimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12391801.png)

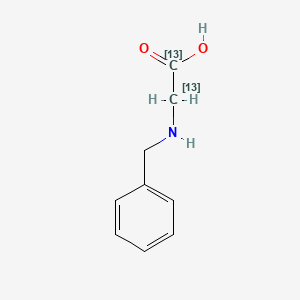

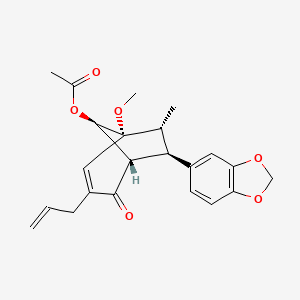

![(2S)-2-(3,4-dihydroxy-5-methoxyphenyl)-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B12391819.png)